7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
7-bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-7-6(10)3-12-8(7)5(9)2-11-4/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUCEAPPQDZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501222884 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621963-71-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621963-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501222884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursor Heterocycles
A common approach involves synthesizing a suitable precursor, such as a substituted pyridine derivative, followed by intramolecular cyclization to form the pyrrolo[3,2-c]pyridine core. This pathway often employs:
- Starting materials: 2-aminopyridines or related heterocycles.
- Cyclization reagents: High boiling point solvents like diphenyl ether or phenylsilane derivatives, which facilitate high-temperature cyclizations.
Halogenation Strategy
Selective halogenation at the 7- and 3-positions is achieved using halogenating agents such as phosphorus oxychloride or N-bromosuccinimide, under controlled temperature conditions to ensure regioselectivity.
Methylation at the 4-Position
The methyl group is introduced either via direct methylation using methyl iodide or methylating agents in the presence of bases like potassium tert-butoxide, often after halogenation steps to ensure positional specificity.
Detailed Synthetic Pathways
Pathway 1: Sequential Halogenation and Cyclization
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Synthesis of heterocyclic precursor | Condensation of 2-aminopyridine derivatives | Patent US8148529B2 |
| 2 | Cyclization to form pyrrolo[3,2-c]pyridine core | Heating in high boiling point solvent (e.g., diphenyl ether) at 200°C | Patent US8148529B2 |
| 3 | Halogenation at 7- and 3-positions | Phosphorus oxychloride or N-bromosuccinimide at room temperature | Patent US8148529B2 |
| 4 | Methylation at 4-position | Reaction with methyl iodide and base (potassium tert-butoxide) | Patent US8148529B2 |
Pathway 2: Cross-Coupling and Functionalization
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Preparation of halogenated pyridine intermediates | Halogenation using N-iodosuccinimide or N-bromosuccinimide | PubChem or patent literature |
| 2 | Cross-coupling to assemble heterocycle | Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling | Patent US8148529B2 |
| 3 | Cyclization and methylation | High-temperature cyclization, methylation with methyl iodide | Patent US8148529B2 |
Research Findings and Optimization
- Reaction Temperatures: Cyclization reactions are optimized at 200–300°C to promote ring closure without decomposition.
- Halogenation Selectivity: Use of phosphorus oxychloride favors selective chlorination, while N-bromosuccinimide provides regioselective bromination.
- Yield Optimization: Sequential halogenation followed by methylation enhances overall yield and purity, as confirmed by NMR and mass spectrometry analyses in patent studies.
Notes and Considerations
- Choice of Halogenating Agents: The use of phosphorus oxychloride or N-iodosuccinimide is crucial for regioselectivity.
- Reaction Conditions: Elevated temperatures and inert atmospheres (nitrogen or argon) are typically employed to prevent side reactions.
- Functional Group Compatibility: Protecting groups may be necessary during multi-step synthesis to prevent undesired reactions at sensitive sites.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of heterocyclic precursors | High regioselectivity, straightforward | Good control over core formation | Requires high-temperature equipment |
| Halogenation followed by methylation | Stepwise, high selectivity | Modular, adaptable | Multiple steps increase complexity |
| Cross-coupling strategies | Efficient for complex substitution | High yields, versatile | Requires palladium catalysts and expertise |
Chemical Reactions Analysis
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to remove existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Pyrrolopyridine Derivatives
Key Observations :
Furopyridine and Imidazopyridine Analogs
Table 2: Comparison with Oxygen- and Nitrogen-Containing Heterocycles
Key Observations :
Reactivity in Cross-Coupling Reactions
The iodine substituent in 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine enables sequential functionalization via orthogonal coupling strategies (e.g., initial Suzuki coupling at bromine, followed by Sonogashira at iodine). This contrasts with mono-halogenated analogs like 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives (), where similar strategies are employed but yield ethynyl-substituted products (e.g., 20b–20d) .
Biological Activity
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolo[3,2-c]pyridine framework with both bromine and iodine substituents, which may enhance its reactivity and biological profile. Its molecular formula is C_8H_6BrI_N_2, with a molecular weight of 292.95 g/mol .
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components. The presence of halogen atoms (bromine and iodine) can significantly affect the compound's interaction with biological targets. Studies have indicated that derivatives of the pyrrolo[3,2-c]pyridine scaffold exhibit promising results as inhibitors of various kinases, particularly those involved in cancer and inflammatory diseases .
Biological Activities
1. Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyridine, including this compound, show inhibitory effects against FMS kinase, which is implicated in several malignancies. In vitro studies have indicated that these compounds can effectively inhibit tumor cell proliferation .
2. Antiviral Properties
The compound has also shown low cytotoxicity against VERO cells while maintaining antiviral properties. This suggests its potential use in developing antiviral agents .
3. Other Biological Activities
The broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for various pharmacological properties, including:
- Antimycobacterial Activity: Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis .
- Antidiabetic Effects: Certain compounds within this class have been reported to exhibit antidiabetic properties .
- Analgesic and Sedative Effects: Pyrrolo[3,4-c]pyridine derivatives have been explored for their analgesic and sedative activities .
Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Deraeve et al. (2021) | 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine | Antimycobacterial | Exhibited good activity with MIC 90 <0.15 µM |
| Research on Pyrrolo[3,4-c]pyridines | Various derivatives | Anticancer | Inhibitory effects on tumor cell proliferation observed |
| Antidiabetic Study | Pyrrolo[3,4-c]pyridine derivatives | Antidiabetic | Compounds showed significant inhibition of alpha-glucosidase |
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of the pyrrolo-pyridine core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., in dichloromethane), while iodination at the 3-position may require metal-catalyzed cross-coupling (e.g., Ullmann coupling) . Key factors include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions during halogenation.
- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .
- Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (99:1 to 95:5) is effective for isolating the target compound .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Peaks corresponding to methyl (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) validates molecular composition .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 34.10%, H: 2.04%, N: 17.05%) .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation be addressed during the synthesis of polyhalogenated pyrrolo-pyridines?
- Methodological Answer : Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., nitro or carbonyl) can direct halogenation to specific positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed reactions .
- Protection/deprotection : Temporary protecting groups (e.g., SEM or Boc) prevent undesired halogenation at reactive sites .
Q. What strategies enable functionalization of the pyrrolo-pyridine core without displacing existing halogens?
- Methodological Answer :
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids preserves bromo/iodo substituents when using Pd(PPh₃)₄ as a catalyst .
- C-H activation : Direct functionalization via palladium-catalyzed C-H bond activation avoids halogen displacement .
- Sequential halogenation : Introduce less reactive halogens (e.g., iodine) first, followed by bromine/chlorine .
Q. How can computational modeling aid in predicting reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices .
- Molecular docking : Assess binding affinity of derivatives to biological targets (e.g., kinase inhibitors) .
- Thermodynamic stability : Gibbs free energy calculations identify favorable reaction pathways .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for halogenation reactions of pyrrolo-pyridines?
- Methodological Answer : Contradictions often arise from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
